Protected cyclic RGDfK(NH2)
Description
Properties
Molecular Formula |
C44H65N9O10S |
|---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
tert-butyl 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl]-5-benzyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetate |
InChI |
InChI=1S/C44H65N9O10S/c1-25-26(2)37(27(3)29-23-44(7,8)63-36(25)29)64(60,61)53-42(46)47-20-14-18-30-38(56)48-24-34(54)49-33(22-35(55)62-43(4,5)6)41(59)52-32(21-28-15-10-9-11-16-28)40(58)51-31(39(57)50-30)17-12-13-19-45/h9-11,15-16,30-33H,12-14,17-24,45H2,1-8H3,(H,48,56)(H,49,54)(H,50,57)(H,51,58)(H,52,59)(H3,46,47,53)/t30-,31-,32+,33-/m0/s1 |
InChI Key |
SPXAFBLEZPVDOP-SSNHPIBPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CC=CC=C4)CC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Synthetic Methodologies for Protected Cyclic Rgdfk Nh2 and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) for Cyclic RGDfK(NH2)
Solid-phase peptide synthesis (SPPS) has become the predominant method for assembling the linear peptide precursor of c(RGDfK) due to its efficiency and amenability to automation. smolecule.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.
Fmoc-based Strategy for Peptide Elongation.osti.govnih.govnih.gov
The most commonly employed strategy for the SPPS of c(RGDfK) utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. The Fmoc group is base-labile and is typically removed by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). sigmaaldrich.comuniversiteitleiden.nl This deprotection step reveals a free N-terminal amine, which is then ready to couple with the carboxyl group of the next Fmoc-protected amino acid.
The coupling reaction, which forms the new peptide bond, is facilitated by activating agents. A variety of coupling reagents can be used, with common examples being benzotriazole-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a tertiary base such as diisopropylethylamine (DIPEA). nih.govresearchgate.net The cycle of deprotection and coupling is repeated until the desired linear peptide sequence is fully assembled on the resin. Microwave-assisted SPPS has also been shown to accelerate the synthesis of linear RGD peptides. researchgate.net
Selection of Resins for On-Resin Synthesis.osti.govnih.govcytosynthesis.com
The choice of resin is critical as it determines the conditions required for the final cleavage of the peptide and whether the C-terminus will be a carboxylic acid or an amide. For the synthesis of c(RGDfK) where a C-terminal amide (NH2) is often desired, an amide-generating resin such as the Rink Amide resin is a suitable choice. researchgate.net
Alternatively, highly acid-labile resins like the 2-chlorotrityl chloride (2-CTC) resin are frequently used. rsc.orggoogle.com These resins allow for the cleavage of the linear peptide from the solid support under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. This is particularly advantageous for subsequent solution-phase cyclization or for fragment condensation strategies. Hydrazone resins represent another class of supports that yield peptide hydrazides upon cleavage with trifluoroacetic acid (TFA). cytosynthesis.com These hydrazides can then be converted to azides for subsequent cyclization. cytosynthesis.com
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Moiety | Reference |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Dilute TFA or Acetic Acid/TFE/DCM | Carboxylic Acid | rsc.orggoogle.com |
| Wang Resin | p-Alkoxybenzyl Alcohol | Moderate to strong TFA | Carboxylic Acid | researchgate.net |
| Rink Amide Resin | PAL (Fmoc-NH-linker) | Strong TFA | Amide | researchgate.net |
| Hydrazone Resin | Hydrazone | 95% TFA | Peptide Hydrazide | cytosynthesis.com |
Cyclization Strategies for Forming the Cyclic Backbone
The final and most critical step in the synthesis of c(RGDfK) is the formation of the cyclic amide bond between the N-terminus and the C-terminus of the linear peptide, a process known as head-to-tail cyclization. This can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization).
On-Resin Cyclization Techniques.osti.govnih.govnih.govcytosynthesis.com
On-resin cyclization is often preferred as it takes advantage of the "pseudo-dilution" effect of the solid support, which favors intramolecular cyclization over intermolecular oligomerization. osti.gov This strategy requires an orthogonal protection scheme where the side chain of an amino acid is used to anchor the peptide to the resin, leaving the N- and C-termini free for cyclization.
For example, the side-chain carboxyl group of Aspartic Acid can be attached to the resin. researchgate.net After the linear peptide is assembled, the N-terminal Fmoc group and a C-terminal protecting group (like an allyl group) are selectively removed. The now-free N- and C-termini are then coupled using a suitable activating agent. One study reported the use of HATU with DIPEA for a rapid on-resin cyclization, achieving nearly complete conversion in just 5 minutes. osti.gov Another report describes a 46% yield for on-resin cyclization using HATU over 16 hours. researchgate.net The final cyclic peptide is then cleaved from the resin, along with the removal of all remaining side-chain protecting groups, in a single step using a strong acid cocktail (e.g., TFA with scavengers).
| Cyclization Method | Activating Reagent | Reaction Time | Yield | Reference |
| On-Resin Cyclization | HATU/DIPEA | 5 minutes | ~90% (purified) | osti.gov |
| On-Resin Cyclization | HATU | 16 hours | 46% | researchgate.net |
Solution-Phase Cyclization Methods.nih.govresearchgate.net
In the solution-phase approach, the fully protected linear peptide is first cleaved from the solid support. google.com The cyclization is then performed in a dilute solution to minimize the formation of dimers and higher oligomers. osti.gov A variety of coupling reagents can be employed for this step.
The original synthesis of cRGDfK involved solution-phase cyclization using diphenylphosphoryl azide (B81097) (DPPA). google.com An improved method utilizes 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) as the coupling reagent, which has been reported to significantly increase the yield of the protected cyclic peptide to 96.7%. google.com Another strategy involves cleaving the peptide from a hydrazone resin to yield a peptide hydrazide, which is then converted to a peptide azide using isoamyl nitrite (B80452) under acidic conditions, followed by intramolecular cyclization. cytosynthesis.com While effective, solution-phase methods can sometimes be hampered by the poor solubility of the protected linear peptide. researchgate.net Recent research has also explored optimizing solution-phase cyclization conditions by combining low reaction temperatures with the addition of lithium chloride (LiCl) to improve efficiency and reduce oligomer formation. jcchems.com
| Cyclization Method | Activating Reagent | Solvent | Yield | Reference |
| Solution-Phase Cyclization | DPPA (Diphenylphosphoryl azide) | DMF | 44% (overall) | google.comresearchgate.net |
| Solution-Phase Cyclization | T3P (1-Propanephosphonic acid cyclic anhydride) | DCM | 96.7% (cyclization step) | google.com |
| Solution-Phase Cyclization (via azide) | Isoamyl nitrite | - | - | cytosynthesis.com |
Optimization of Cyclization Reaction Conditions
The cyclization of the linear peptide precursor is a critical step in the synthesis of cyclic RGDfK(NH2). The efficiency of this intramolecular reaction is highly dependent on several factors, including the choice of coupling reagents, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired cyclic monomer while minimizing the formation of cyclic dimers and other oligomeric byproducts.
Commonly used coupling reagents for the cyclization of RGD peptides include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The selection of the appropriate reagent can significantly impact the reaction kinetics and the suppression of side reactions.
The concentration of the peptide during the cyclization reaction is another critical parameter. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular reactions. The optimal concentration is often determined empirically for each specific peptide sequence and set of reaction conditions.
The solvent system also plays a vital role. A mixture of DMF (N,N-dimethylformamide) and DCM (dichloromethane) is frequently used. The polarity and viscosity of the solvent can influence the conformation of the linear peptide, thereby affecting the ease of cyclization.
| Parameter | Condition | Effect on Cyclization |
| Coupling Reagent | HATU, HBTU, PyBOP | Influences reaction rate and minimizes side reactions. |
| Concentration | High Dilution | Favors intramolecular cyclization, reducing oligomerization. |
| Solvent | DMF/DCM | Affects peptide conformation and solubility. |
| Temperature | Room Temperature | Balances reaction rate and stability of reagents. |
| Reaction Time | 1-24 hours | Monitored for completion to avoid degradation. |
Deprotection Protocols for Side Chains and Cleavage from Resin
Following successful cyclization, the protecting groups on the amino acid side chains must be removed, and the peptide is cleaved from the solid support. The choice of deprotection strategy is dictated by the specific protecting groups used during the synthesis.
For the Arg(Pbf), Asp(OtBu), and Lys(Boc) protecting groups commonly used in the synthesis of cyclic RGDfK(NH2), a strong acid is required for their removal. A standard deprotection cocktail consists of trifluoroacetic acid (TFA) as the primary cleavage reagent, with scavengers added to trap the reactive carbocations generated during the process.
Common scavengers include triisopropylsilane (B1312306) (TIS) and water. TIS is particularly effective in scavenging the tert-butyl cations released from the Asp(OtBu) and Lys(Boc) groups, while water can help to hydrolyze any remaining reactive species. The deprotection is typically carried out at room temperature for a few hours.
After cleavage and deprotection, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).
Conjugation Chemistry for Derivatization of Protected Cyclic RGDfK(NH2)
The versatility of Protected cyclic RGDfK(NH2) as a targeting moiety lies in its ability to be readily derivatized with various functional molecules, such as imaging agents, drugs, or nanoparticles. This is achieved through a range of conjugation chemistries that exploit the reactive functional groups present in the peptide.
The lysine (B10760008) (Lys) residue in the cyclic RGDfK(NH2) sequence provides a primary amine on its side chain, which serves as a convenient handle for site-selective functionalization. tlss.com.tw This amine can be selectively acylated or alkylated to introduce a wide array of functionalities.
For instance, the lysine side chain can be reacted with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or other activated acylating agents to form stable amide or thiourea (B124793) linkages. This approach is widely used to attach fluorescent dyes, chelating agents for radiolabeling, or polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the conjugate.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the bioconjugation of cyclic RGD peptides. This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions.
To utilize click chemistry, one of the components (either the peptide or the molecule to be conjugated) is modified to contain an azide group, while the other contains a terminal alkyne. The reaction between the azide and alkyne, catalyzed by a copper(I) source, results in the formation of a stable triazole linkage.
For example, an azido-functionalized cyclic RGD peptide can be reacted with an alkyne-bearing imaging agent to produce a targeted probe for in vivo imaging.
Beyond the lysine side chain, other functional groups on the peptide can be targeted for derivatization. The N-terminal amine and the C-terminal carboxyl group (if not amidated) can also be used for conjugation.
Amidation, involving the coupling of a carboxylic acid with an amine, is a common strategy. For example, the N-terminal amine of the peptide can be acylated with a carboxylic acid-containing drug molecule.
Esterification, the reaction between a carboxylic acid and an alcohol, can also be employed, although the resulting ester linkage is generally less stable in vivo than an amide bond.
Carbamate (B1207046) linkages can be formed by the reaction of an isocyanate with an alcohol or an amine. This chemistry offers another route to connect the peptide to a desired payload.
The inverse-electron-demand Diels-Alder (DARinv) reaction is a bioorthogonal ligation strategy that has gained traction for its rapid kinetics and ability to proceed without a catalyst. This reaction typically involves the cycloaddition of a tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).
In the context of cyclic RGD peptides, the peptide can be functionalized with a TCO moiety, which can then be rapidly and specifically reacted with a tetrazine-labeled molecule. This approach is particularly useful for pre-targeting strategies in molecular imaging and drug delivery, where the peptide is first administered to accumulate at the target site, followed by the administration of the tetrazine-labeled payload.
Analytical Characterization Methodologies for Synthetic Confirmation
To ensure the successful synthesis and purity of protected cyclic RGDfK(NH2), a combination of spectroscopic and chromatographic techniques is employed. These methods provide detailed information about the molecular structure, mass, and purity of the synthesized peptide.
Spectroscopic methods are indispensable for the structural confirmation of protected cyclic RGDfK(NH2).
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique used to confirm the molecular weight of the synthesized peptide. For the fully protected cyclic RGDfK, the expected mass can be calculated based on its molecular formula, which includes the protecting groups on the amino acid side chains (e.g., Pbf for Arginine, OtBu for Aspartic acid, and Boc for Lysine). The observed mass from ESI-MS should closely match the calculated mass, confirming the presence of the desired compound. For instance, a positive mode ESI-MS analysis of a fully protected cyclo(RGDfK) derivative showed a found m/z of 1030.5311, corresponding to the [M+NH4]+ ion, which aligns with the calculated mass for C49H73N9O12S. rsc.org After deprotection, the mass shifts to that of the unprotected cyclic peptide, with a calculated m/z for C27H42N9O7 as [M+H]+ being 604.1521 and a found value of 604.3910. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR (proton NMR), provides detailed information about the chemical environment of the protons in the molecule, allowing for the confirmation of the peptide's structure and the presence of protecting groups. rsc.orgosti.gov For example, the signals corresponding to the protons of the Boc and Pbf protecting groups would be visible in the 1H NMR spectrum of the protected peptide. Upon deprotection, these signals disappear. 13C NMR can also be utilized for a more detailed structural analysis. ub.edu In some cases, 19F NMR is used to detect the presence of trifluoroacetic acid (TFA) adducts, which may remain as counterions after the deprotection step. rsc.org
| Technique | Analyte | Observed Data (m/z or δ) | Reference |
|---|---|---|---|
| ESI-MS | Fully Protected cyclo(RGDfK) [M+NH4]+ | 1030.5311 | rsc.org |
| ESI-MS | Deprotected cyclo(-RGDfK) [M+H]+ | 604.3910 | rsc.org |
| 1H NMR | Deprotected cyclo(-RGDfK) | Shows strong similarities with reported compound synthesis | rsc.org |
| 19F NMR | Deprotected cyclo(-RGDfK) with TFA traces | -76.55 and -76.67 ppm | rsc.org |
Chromatographic techniques are essential for assessing the purity of the synthesized protected cyclic RGDfK(NH2) and for isolating the desired product from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of peptide samples. osti.govresearchgate.net By using a reversed-phase column, the components of a mixture are separated based on their hydrophobicity. A pure sample will ideally show a single peak in the chromatogram. The retention time (the time it takes for the compound to pass through the column) is a characteristic feature of the compound under specific HPLC conditions (e.g., solvent gradient, flow rate, and column type). For example, a fully protected cyclo(RGDfK) has been reported to have a retention time of 10.18 minutes under a specific gradient. rsc.org Following deprotection, the resulting cyclo(-RGDfK) exhibits a different retention time, for instance, 4.76 minutes, due to the change in its polarity. rsc.org Semipreparative HPLC is also used for the purification of the crude peptide product. acs.org
| Compound | HPLC Conditions | Retention Time (min) | Reference |
|---|---|---|---|
| Fully Protected cyclo(RGDfK) | Gradient: 5-95% B over 10 min; Solvent A = 0.1% TFA/H2O, Solvent B = 0.1% TFA/MeCN | 10.18 | rsc.org |
| Deprotected cyclo(-RGDfK) | Gradient: 5-95% B over 10 min; Solvent A = 0.1% TFA/H2O, Solvent B = 0.1% TFA/MeCN | 4.76 | rsc.org |
Automation and High-Throughput Synthesis Approaches
The demand for cyclic RGD peptides in various research and clinical applications has driven the development of more efficient synthesis methods.
Automated Peptide Synthesis: The synthesis of the linear precursor to cyclic RGDfK is often performed using an automated peptide synthesizer. nih.gov This technology automates the repetitive steps of amino acid coupling and deprotection in solid-phase peptide synthesis (SPPS), significantly reducing manual labor and improving reproducibility. osti.gov Fully automated systems that also perform the on-resin cyclization step have been developed, streamlining the entire process from linear peptide assembly to the final cyclic product. researchgate.net These automated procedures have been shown to produce cyclic RGD peptides in good yields, although they may require a significant excess of activating agents. researchgate.net
High-Throughput Synthesis: For the discovery of new cyclic peptide derivatives with enhanced properties, high-throughput synthesis strategies are employed. nih.gov These approaches involve the parallel synthesis of a large number of different peptide sequences in a combinatorial fashion. Microwave-assisted SPPS has emerged as a powerful tool to accelerate the synthesis of linear peptide precursors, with coupling reactions being completed much faster than with conventional methods. researchgate.net This acceleration is particularly beneficial for sterically hindered couplings. researchgate.net These rapid synthesis techniques, combined with high-throughput screening methods, allow for the efficient exploration of large chemical spaces to identify novel cyclic RGDfK derivatives with desired biological activities. nih.gov
Molecular and Cellular Mechanisms of Action of Cyclic Rgdfk Nh2
Integrin Receptor Binding Affinity and Specificity
The Arg-Gly-Asp (RGD) sequence is a fundamental recognition motif for many integrins, a family of transmembrane receptors crucial for cell adhesion and signaling. nih.govnih.gov The cyclization and specific amino acid composition of cRGDfK(NH2) significantly enhance its binding affinity and selectivity for particular integrin subtypes. nih.gov
Cyclic RGDfK(NH2) is renowned for its high binding affinity for the αvβ3 integrin receptor. nih.govresearchgate.net This integrin is often overexpressed on the surface of endothelial cells in growing tumors and certain cancer cells, making it a key target in cancer research. nih.govresearchgate.net The constrained conformational flexibility of the cyclic peptide structure is a critical factor that improves its binding affinity compared to linear RGD peptides. unimi.it Research has demonstrated that cyclic peptides such as cRGDfK show strong binding affinity and selectivity for integrin αvβ3. nih.gov The incorporation of the RGD sequence into a cyclic pentapeptide structure has been found to increase this binding affinity and selectivity. nih.gov
Multimerization of the cRGDfK motif can further enhance binding affinity. Studies on dimeric and tetrameric forms, such as E[c(RGDfK)]2 and E{E[c(RGDfK)]2}2, have shown that increasing the number of RGD motifs significantly boosts the avidity for αvβ3 integrin. nih.govacs.org This enhanced affinity is attributed to both the bivalency effect, where multiple motifs can engage with neighboring integrin receptors simultaneously, and an increased local concentration of the RGD motif in the vicinity of the receptor. nih.govacs.org
| Compound | Target Integrin | Binding Affinity (IC50, nM) | Reference |
|---|---|---|---|
| cyclo-[KRGDf] | αvβ3 | 4.1 (as Cy5-labeled) | acs.org |
| DOTA-conjugated c(RGDfK) | αvβ3 | 192 | mdpi.com |
While cRGDfK(NH2) exhibits a pronounced affinity for αvβ3, it is not exclusively selective and can bind to other integrin subtypes, including αvβ5 and α5β1. nih.govresearchgate.net The α5β1 integrin, a receptor for fibronectin, is also implicated in angiogenesis and tumor progression. nih.gov However, the affinity of cRGDfK for α5β1 is generally lower than for αvβ3. unimi.it
Studies comparing different cyclic RGD peptides have shown that structural modifications can shift the selectivity profile. For instance, while some bicyclic RGD peptides show strong and selective binding to αvβ3, the benchmark compound cyclo-[KRGDf] did not show strong binding to α5β1 in the same study. acs.org Conversely, other research indicates that lipopeptides with a cyclic RGDfK head-group can facilitate gene delivery through α5β1 integrins, suggesting a functional interaction. nih.govresearchgate.net The binding pocket of α5β1 has distinct features compared to αvβ3, which influences ligand recognition and binding affinity. unimi.it
| Compound | Target Integrin | Binding Affinity (IC50, nM) | Reference |
|---|---|---|---|
| cyclo-[KRGDf] | α5β1 | No strong binding reported | acs.org |
| A potent cyclic DKP-RGD peptidomimetic (Compound 7) | α5β1 | 25.7 | unimi.itnih.gov |
The interaction between cRGDfK(NH2) and integrins is a dynamic process governed by the peptide's conformation and the receptor's structure. frontiersin.org The cyclic nature of the peptide pre-organizes the RGD motif into a conformation that is favorable for binding, reducing the entropic penalty upon association with the receptor. unimi.it
Upon binding, the RGD motif fits into a binding pocket at the interface of the α and β integrin subunits. nih.gov The positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxylate group of aspartate form key electrostatic interactions with residues in the integrin binding site. nih.gov The flanking amino acids, phenylalanine and lysine (B10760008) in this case, also contribute to the binding affinity and selectivity by engaging in additional interactions with the receptor surface. mdpi.com Molecular docking studies have helped to elucidate the specific binding modes, showing how differences in the integrin binding pockets can affect ligand recognition and selectivity. nih.govresearchgate.net
Receptor-Mediated Endocytosis and Cellular Internalization Pathways
Following binding to integrin receptors on the cell surface, cRGDfK(NH2) can be internalized into the cell through a process known as receptor-mediated endocytosis. researchgate.net This is a specific pathway for the cellular uptake of macromolecules. nih.govresearchgate.net The binding of the ligand to the receptor triggers the internalization process, often involving clathrin-coated pits. semanticscholar.org
This internalization capability is a key feature exploited in targeted drug delivery systems, where cRGDfK acts as a vector to carry therapeutic agents into cells that overexpress the target integrins. nih.govplos.org Once internalized, the ligand-receptor complexes are trafficked into early endosomes. From there, they can be sorted for recycling back to the cell surface or transported to late endosomes and lysosomes for degradation. nih.govresearchgate.net The efficiency of internalization and the subsequent intracellular fate can be influenced by the specific integrin subtype involved and the cell type.
Molecular Recognition of the RGD Motif within Extracellular Matrix (ECM) Proteins
The RGD sequence is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin. nih.govtaylorandfrancis.com Integrins on the cell surface recognize this motif to mediate cell adhesion to the ECM, a fundamental process for tissue structure and function. nih.gov
Protected cyclic RGDfK(NH2) acts as a competitive antagonist by mimicking the RGD motif of these natural ECM ligands. nih.gov By binding to the RGD-binding site on integrins, it can block the interaction between cells and the ECM. nih.gov This competitive inhibition disrupts the natural signaling and adhesive functions of integrins. nih.gov The conformation of the RGD sequence within the cyclic peptide is crucial for its ability to be recognized by the integrin receptor, much like the specific presentation of the RGD motif in ECM proteins determines integrin binding specificity. unimi.it
Downstream Intracellular Signaling Modulation (at a molecular level in research models)
Integrin-ligand binding is not merely an adhesion event; it also initiates a cascade of intracellular signaling pathways that regulate critical cellular processes like proliferation, survival, migration, and differentiation. nih.govnih.gov By binding to integrins, cRGDfK(NH2) can modulate these downstream signaling events.
In research models, the binding of RGD peptides to αvβ3 integrin has been shown to influence the activation of focal adhesion kinase (FAK) and other signaling proteins. nih.gov For example, studies have investigated the combination of cRGDfK with other therapeutic agents to inhibit pathways involved in the epithelial-to-mesenchymal transition (EMT), a process critical in cancer metastasis. nih.gov The peptide's ability to act as an antagonist can disrupt the normal integrin-mediated signaling required for cell survival, potentially leading to apoptosis in certain cell types. nih.govplos.org The specific downstream effects are context-dependent, varying with the cell type, the integrin expression profile, and the surrounding microenvironment.
Preclinical Research Applications and Strategies Involving Cyclic Rgdfk Nh2
Development of Molecular Imaging Probes
Enhancing Imaging Efficacy through Multimerization and Polyvalency
A key strategy to amplify the binding affinity and tumor-targeting capabilities of cyclic RGD peptides is through multimerization. By linking multiple RGD units to a single scaffold, the resulting multivalent constructs can achieve higher avidity for integrin receptors due to a statistical rebinding effect and the potential for simultaneous engagement with multiple receptors on the cell surface. This enhanced binding translates to improved signal intensity and better tumor-to-background ratios in molecular imaging applications.
Research has consistently demonstrated the superiority of multimeric RGD peptides over their monomeric counterparts. Dimeric and tetrameric versions of c(RGDfK) have been synthesized and evaluated, showing a clear trend of increased integrin binding affinity with a higher number of RGD units. For instance, studies comparing monomeric, dimeric, and tetrameric DOTA-conjugated c(RGDfK) peptides revealed a progressive decrease in IC50 values, indicating stronger binding for the multimeric forms. nih.govresearchgate.net This enhanced in vitro affinity corresponds to improved in vivo performance, with tetrameric constructs showing significantly higher tumor uptake in animal models compared to dimers and monomers. nih.govresearchgate.net
The choice of linker and chelator can also influence the imaging efficacy of these multimeric probes. The introduction of polyethylene (B3416737) glycol (PEG) linkers, for example, can improve solubility and pharmacokinetic properties. One study compared three 18F-labeled dimeric c(RGDfK) constructs with different PEGylation strategies, finding that the construct with two PEG4 groups connecting each RGD motif to the central linker ([18F]Alfatide II) exhibited the highest tumor uptake and the most favorable biodistribution profile. nih.gov
| Compound | IC50 (nM) | Tumor Uptake (%ID/g) at 2h p.i. | Reference |
|---|---|---|---|
| [68Ga]DOTA-E-c(RGDfK) (Monomer) | 23.9 ± 1.22 | 3.30 ± 0.30 | researchgate.net |
| [68Ga]DOTA-E-[c(RGDfK)]2 (Dimer) | 8.99 ± 1.20 | 5.24 ± 0.27 | researchgate.net |
| [68Ga]DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | 1.74 ± 1.18 | 7.11 ± 0.67 | researchgate.net |
Pharmacokinetic Modulation for Enhanced Imaging in Research Models (e.g., albumin-binding motifs)
While multimerization enhances binding affinity, the relatively rapid renal clearance of small peptide-based imaging agents can limit the time window for effective imaging. To address this, researchers have explored strategies to modulate the pharmacokinetics of cyclic RGDfK(NH2) probes, primarily by incorporating albumin-binding motifs. Albumin is the most abundant protein in the blood with a long circulatory half-life. By reversibly binding to albumin, the imaging agent's clearance is slowed, leading to prolonged blood circulation, increased exposure to the tumor, and potentially higher tumor accumulation.
One effective approach involves conjugating a truncated Evans blue (EB) dye molecule, which has a high affinity for albumin, to the cRGDfK peptide. A study evaluating an 111In-labeled DOTA-EB-cRGDfK conjugate demonstrated significantly improved pharmacokinetic properties compared to the non-EB-conjugated counterpart. nih.gov The albumin-binding version exhibited a substantially longer terminal half-life and a much greater area under the curve (AUC), indicating prolonged systemic exposure. nih.gov This resulted in markedly higher tumor uptake at later time points, with the peak accumulation of the EB-conjugate being over 13 times higher than the standard cRGDfK probe. nih.govmdpi.com This strategy not only enhances the imaging signal but also provides a longer window for image acquisition, which can be advantageous in preclinical research settings.
| Compound | Terminal Half-life (T1/2λz) | AUC(0→∞) (%ID/mL × h) | Peak Tumor Uptake (%ID/g) | Reference |
|---|---|---|---|---|
| 111In-DOTA-cRGDfK | 17.2 h | 4.02 | 2.0 ± 0.5 (at 0.5 h) | nih.gov |
| 111In-DOTA-EB-cRGDfK | 77.3 h | 242 | 27.1 ± 2.7 (at 24 h) | nih.gov |
Targeted Delivery Systems in Preclinical Models
Beyond imaging, the primary therapeutic application of cyclic RGDfK(NH2) in preclinical research is as a targeting ligand for the delivery of cytotoxic agents directly to tumors. By conjugating potent anticancer drugs to the peptide, these peptide-drug conjugates (PDCs) aim to increase the therapeutic index of the drug by concentrating its effect at the tumor site while minimizing exposure to healthy tissues.
Peptide-Drug Conjugates for Enhanced Therapeutic Delivery
The lysine (B10760008) residue in the c(RGDfK) sequence provides a convenient primary amine for the covalent attachment of therapeutic agents. Various conjugation chemistries can be employed to link drugs to this site, often through linkers that can be cleaved within the tumor microenvironment or inside the cancer cell to release the active drug.
One study detailed the synthesis of conjugates with the alkylating agent Chlorambucil and the topoisomerase inhibitor Camptothecin. For the Chlorambucil conjugate, an amide bond was formed between the carboxylic acid group of the drug and the amine side chain of the lysine in c(RGDfK). In the case of Camptothecin, a carbamate (B1207046) linkage was utilized to connect the drug to the peptide. These strategies demonstrate the chemical versatility for attaching different classes of anticancer drugs to the c(RGDfK) scaffold.
A critical factor for the efficacy of PDCs is their ability to be internalized by target cells. Conjugation to c(RGDfK) is intended to facilitate receptor-mediated endocytosis via integrin αvβ3. Studies have shown that multimeric RGD conjugates, in particular, exhibit enhanced cellular uptake compared to their monomeric counterparts. For example, a tetrameric RGD conjugate of a Pt(IV) derivative of picoplatin (B1677791) showed significantly higher internalization in SK-MEL-28 melanoma cells, which have high integrin expression, compared to the monomeric conjugate. rsc.org This increased uptake correlated with enhanced cytotoxicity.
The size and properties of the entire conjugate can also influence the uptake mechanism. While monomeric RGD peptides may be internalized through less specific pathways, larger, multivalent constructs are more likely to be taken up via integrin-mediated endocytosis. This targeted uptake is crucial for delivering the conjugated drug to its intracellular site of action.
The cRGDfK targeting strategy has been applied to a range of potent anticancer drugs in various preclinical models.
Sunitinib: The combination of cRGDfK with the tyrosine kinase inhibitor Sunitinib has been shown to enhance its anti-proliferative and anti-migratory effects in non-small cell lung cancer (NSCLC) cells. Co-treatment with cRGDfK synergistically increased the inhibitory effect of Sunitinib on A549 cell proliferation and invasion. plos.org This suggests that the peptide can enhance the drug's efficacy, potentially by increasing its local concentration at the tumor cells. plos.org
Doxorubicin: While specific data for direct cRGDfK-Doxorubicin conjugates is limited, the principle of RGD-targeted delivery of Doxorubicin has been well-established in preclinical models. For example, Doxorubicin-loaded nanoparticles decorated with RGD peptides have demonstrated enhanced tumor regression in various cancer models.
Paclitaxel and Docetaxel: These taxane-based drugs have been successfully incorporated into cRGD-targeted delivery systems. Nanoparticles loaded with Paclitaxel and surface-modified with a cRGDyK peptide showed greater cytotoxicity against tumor cell lines with high integrin expression compared to non-targeted nanoparticles and the free drug. nih.gov Similarly, cRGDfK-conjugated nanomicelles have been developed for the targeted delivery of Docetaxel, demonstrating the versatility of this peptide in guiding different drug formulations to angiogenic tumors. nih.gov
| Cell Line (Integrin Expression) | Commercial Paclitaxel (μM) | PTX PD-RGD NPs (μM) | Reference |
|---|---|---|---|
| 4T1 (High) | Not Specified | <3 | nih.gov |
| A549 (High) | 2.04 | <3 | nih.gov |
| Sunitinib Concentration (μM) | cRGDfK Concentration (μM) | Combination Index (CI) | Effect | Reference |
|---|---|---|---|---|
| 0.3 | 5 | 0.96 | Synergism | plos.org |
| 0.5 | 5 | 0.89 | Synergism | plos.org |
| 1 | 5 | 0.81 | Synergism | plos.org |
Functionalization of Nanocarrier Systems for Targeted Delivery
The strategic functionalization of nanocarrier systems with cyclic RGDfK(NH2) is a key area of preclinical research, aiming to enhance the selective delivery of therapeutic and imaging agents to cells overexpressing specific integrin receptors. nih.govnih.gov This targeting is achieved by leveraging the high affinity of the cyclic RGDfK peptide for integrins like αvβ3 and αvβ5, which are often upregulated on the surface of cancer cells and angiogenic endothelial cells. nih.govresearchgate.net
The surface modification of nanoparticles and nanomicelles involves covalently attaching the cyclic RGDfK(NH2) peptide to the nanocarrier's surface. researchgate.netnih.gov This process transforms a non-targeted nanocarrier into a system capable of actively recognizing and binding to specific cell types. mdpi.com A variety of nanocarriers have been functionalized using this approach, including polymeric nanoparticles, liposomes, and micelles. nih.govmdpi.com
The conjugation chemistry is critical for a stable and effective system. mdpi.com Often, a polyethylene glycol (PEG) linker is used to connect the peptide to the nanoparticle surface. torvergata.it This PEG spacer provides flexibility and minimizes steric hindrance, allowing the RGD motif to be readily accessible for binding to its target integrin receptor. torvergata.it For example, research has demonstrated the design of polymeric drug delivery systems where cyclic RGDfK(NH2) is conjugated to nanoparticles for the targeted intracellular delivery of anticancer drugs like gemcitabine. nih.govresearchgate.net Similarly, docetaxel-loaded nanomicelles have been surface-modified with cRGDfK peptide to target angiogenic tumors that overexpress αvβ3 integrin receptors. researchgate.net
Studies have shown that this surface modification significantly increases the effective intracellular concentration of the encapsulated drug, thereby enhancing its chemotherapeutic potential. nih.govresearchgate.net The targeted delivery approach helps to improve the efficacy of the drug while potentially reducing off-target effects. nih.gov
Table 1: Examples of Nanocarrier Systems Modified with Cyclic RGDfK(NH2)
| Nanocarrier Type | Encapsulated Agent | Target Cells/Tissue | Research Finding | Reference |
| Polymeric Nanoparticles | Gemcitabine | SKOV-3 human ovarian cancer cells (αvβ3 integrin overexpressing) | Significantly increased intracellular drug concentration and improved chemotherapeutic potential. | nih.govresearchgate.net |
| TPSA Nanomicelles | Docetaxel | Angiogenic tumors (αvβ3 integrin overexpressing) | Designed to improve therapeutic potential and target integrin receptors. | researchgate.net |
| Gold Nanoparticle Aggregates | N/A (Imaging) | Colorectal cancer cells (αvβ3 integrin) | Effective targeting required a long PEG chain and a short oligolysine spacer to orient the peptide correctly. | torvergata.it |
| Self-Assembled Peptide Nanoparticles | siRNA | New vessels (αvβ3 integrin overexpressing) | Achieved targeted delivery of siRNA to inhibit VEGFR2 mRNA expression. | nih.gov |
An innovative strategy in nanomedicine involves the design of nanodrugs that self-assemble, with cyclic RGDfK(NH2) playing a crucial role in both the assembly process and the targeting function. nih.gov These systems are formed through non-covalent interactions, such as intermolecular hydrogen bonding, which allows modified peptide molecules to spontaneously organize into stable nanostructures like spherical nanoparticles. nih.govnih.gov
In one such design, a modified cyclo(Arg–Gly–Asp–d–Phe–Lys) peptide was shown to self-assemble into nanoparticles capable of encapsulating and delivering siRNA. nih.gov The cyclic RGDfK moieties are positioned on the surface of the resulting nanoparticle, making them available for targeting αvβ3 receptors on new blood vessels. nih.gov This approach combines the drug carrier and the targeting ligand into a single, self-organizing molecular entity. nih.gov These self-assembling nanodrugs are being investigated for targeted cancer therapy, with the goal of enhancing tumor targeting, improving drug delivery efficiency, and ultimately increasing therapeutic outcomes by leveraging the specific interactions with integrin receptors. nih.gov
Biomaterial Functionalization for Cell Adhesion Research
Cyclic RGDfK(NH2) is widely used to functionalize biomaterials to improve their interaction with cells. nih.gov By immobilizing the peptide onto the surface of an otherwise bio-inert material, researchers can create a microenvironment that actively promotes cell adhesion, which is a critical first step in tissue integration and regeneration. nih.govnih.gov
The surface modification of medical implants and tissue engineering scaffolds with cyclic RGDfK(NH2) aims to enhance their biocompatibility and promote osseointegration or tissue formation. nih.govmdpi.combjmu.edu.cn A variety of materials have been successfully functionalized, including metals, polymers, and hydrogels. nih.govnih.gov
For instance, poly(methyl methacrylate) (PMMA), a common polymer used in medical devices, has been coated with c(-RGDfK-) to improve the attachment of osteoblasts, the cells responsible for bone formation. nih.gov In the field of tissue engineering, three-dimensional (3D) alginate scaffolds have been covalently modified with synthetic cyclic RGDfK peptide. nih.govnih.gov These porous scaffolds are designed to support cell transplantation and tissue repair. nih.govnih.gov Another novel biomaterial, recombinant spider silk protein, has also been chemically modified with c(RGDfK) to create films that better support cell attachment. nih.gov These modifications are crucial for developing advanced biomaterials for applications in surgery, tissue engineering, and regenerative medicine. nih.gov
In vitro studies consistently demonstrate that biomaterials functionalized with cyclic RGDfK(NH2) significantly enhance cell adhesion, spreading, and subsequent proliferation compared to their unmodified counterparts. nih.govnih.gov The immobilized RGD sequence mimics the function of extracellular matrix proteins, providing specific binding sites for cellular integrins and thereby promoting cell attachment. nih.gov
Research on c(RGDfK)-modified spider silk films showed significantly improved attachment and proliferation of mouse fibroblasts. nih.gov Similarly, coating PMMA surfaces with a cyclic RGD peptide was found to effectively bind both murine and human osteoblasts, leading to a tenfold proliferation over a 22-day period without inducing apoptosis. nih.gov Studies using polynorbornene thin films functionalized with cyclic RGD peptides found that these surfaces could support cell adhesion at concentrations 50-fold lower than films functionalized with linear RGD peptides, highlighting the enhanced binding affinity of the cyclic conformation. nih.gov Furthermore, 3D alginate scaffolds modified with cyclic RGDfK have been shown to promote the survival of both human and rodent cells in vitro. nih.govnih.gov The enhanced stability of the cyclic peptide compared to linear versions makes it more readily available to bind to cellular integrins, thus promoting robust cell adhesion and growth. nih.gov
Table 2: In Vitro Cell Response to Biomaterials Functionalized with Cyclic RGDfK(NH2)
| Biomaterial | Cell Type | Observed Effect | Quantitative Finding | Reference |
| Poly(methyl methacrylate) (PMMA) | Murine and Human Osteoblasts | Enhanced adhesion and proliferation; no apoptosis. | Proliferation by a factor of 10 over a 22-day period. | nih.gov |
| Recombinant Spider Silk Protein | BALB/3T3 Mouse Fibroblasts | Significantly improved attachment and proliferation. | N/A | nih.gov |
| Polynorbornene Thin Films | Fibroblasts | Maintained cell adhesion at lower concentrations than linear RGD. | Supported adhesion at a 50-fold lower concentration compared to linear RGD films. | nih.gov |
| 3D Alginate Scaffold | Human and Rodent Cells | Promoted cell survival. | N/A | nih.govnih.gov |
| Supported Lipid Membranes | Human Umbilical Vein Endothelial Cells | Selective adhesion and spreading. | N/A | researchgate.net |
Structure Activity Relationships Sar and Rational Design of Cyclic Rgdfk Nh2 Analogs
Impact of Amino Acid Substitutions and Modifications on Biological Activity
The sequence of the cyclic pentapeptide c(RGDfK) is a critical determinant of its interaction with integrin receptors. Modifications to the amino acid residues within this sequence can profoundly influence its biological activity, including binding affinity and selectivity for different integrin subtypes.
The inclusion of D-amino acids, such as D-phenylalanine (D-Phe), into the cyclic RGD peptide sequence is a key strategy for enhancing biological activity and stability. The presence of a D-amino acid at the i+1 position of a β-turn can stabilize a conformation that is favorable for integrin binding. acs.org This is exemplified in the parent compound, cyclic RGDfK, where the lowercase 'f' denotes D-Phe. This substitution helps to constrain the peptide backbone into a conformation that presents the RGD motif in an optimal orientation for receptor interaction.
Studies have shown that replacing L-amino acids with their D-enantiomers at specific positions can lead to significant improvements in binding affinity. For instance, the presence of a D-amino acid next to the RGD motif has been reported to enhance integrin binding. acs.org This is often attributed to the induction of a specific turn structure that mimics the geometry of the native ligand's binding loop. The enhanced stability is also a result of reduced susceptibility to enzymatic degradation by proteases, which typically recognize L-amino acid sequences.
Table 1: Effect of D-Amino Acid Incorporation on Integrin Binding
| Peptide Analog | Amino Acid Modification | Key Finding | Reference |
|---|---|---|---|
| c(RGDfK) | Contains D-Phenylalanine | The D-amino acid helps to stabilize a βII'/γ-turn arrangement, which is crucial for high biological activity towards αVβ3 integrin. | acs.org |
| Bicyclic RGD peptides | D-Cysteine adjacent to RGD | The best binding analogs all had at least one D-Cys attached to the RGD sequence, enhancing integrin binding. | acs.org |
Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to the function of a peptide. wikipedia.orggenscript.com By systematically replacing each non-alanine residue with alanine, researchers can identify key residues that are critical for biological activity. nih.govresearchgate.net
In the context of cyclic RGD peptides, alanine scanning has been employed to probe the importance of each residue in the c(RGDfK) sequence for integrin binding. An alanine replacement study on a potent bicyclic RGD peptide, CT3HPQcT3RGDcT3, revealed significantly decreased affinities when Arginine (R), Glycine (G), or Aspartic acid (D) were replaced, highlighting their essential role in the binding motif. acs.org Similarly, replacement of the residues in the flanking loop (H, P, Q) also led to a considerable reduction in binding affinity, indicating their contribution to maintaining the optimal conformation for receptor interaction. acs.org These studies underscore the importance of not only the core RGD sequence but also the surrounding amino acids in dictating the peptide's biological function.
Table 2: Alanine Scanning of a Bicyclic RGD Peptide Analog
| Original Residue | Substitution | Impact on Binding Affinity | Reference |
|---|---|---|---|
| R, G, D | Alanine | Significantly decreased affinity (<0% inhibition) | acs.org |
| H, P, Q | Alanine | Reduced affinity (40-69% inhibition) | acs.org |
| Cysteine residues | Alanine (resulting in monocyclic peptides) | Substantially decreased affinity (4-25% inhibition) | acs.org |
The incorporation of non-natural amino acids into the cyclic RGDfK backbone offers a versatile approach to fine-tune its pharmacological properties. nih.govnih.govcpcscientific.com These modifications can introduce novel functionalities, enhance binding affinity, and improve metabolic stability.
For example, the substitution of phenylalanine with non-natural amino acids containing bulky, hydrophobic, and aromatic side chains has been explored to probe a potential hydrophobic pocket on the integrin surface. nih.govnih.gov In a study of cyclic octapeptide RGD analogs, the incorporation of 3-(9-anthryl)-D-alanine, a non-proteinogenic amino acid, resulted in a high binding affinity comparable to the lead compound. nih.gov This suggests that the hydrophobicity and aromaticity of the side chain at this position play a crucial role in stabilizing the peptide-receptor complex. nih.govnih.gov
N-methylation of backbone amides is another strategy to introduce conformational constraints and enhance proteolytic stability. The well-known integrin antagonist, Cilengitide (c(RGDf(NMe)V)), incorporates an N-methylated valine. This modification restricts the conformational flexibility of the peptide backbone, contributing to its high affinity for αvβ3 and αvβ5 integrins. acs.org
Table 3: Impact of Non-Natural Amino Acids on RGD Peptide Analogs
| Peptide Analog | Non-Natural Amino Acid | Effect on Biological Activity | Reference |
|---|---|---|---|
| LXW64 analog | 3-(9-anthryl)-D-alanine | High binding affinity to αvβ3 integrin, suggesting the importance of hydrophobicity and aromaticity. | nih.gov |
| Cilengitide | N-methylated Valine | High affinity for αvβ3 and αvβ5 integrins due to conformational restriction. | acs.org |
Influence of Cyclic Conformation on Integrin Binding Affinity and Selectivity
The cyclization of RGD peptides is a cornerstone of their design, as it pre-organizes the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to the integrin receptor. pnas.orgmdpi.com This conformational constraint leads to a significant increase in binding affinity compared to their linear counterparts. pnas.org Molecular dynamics simulations have shown that cyclic RGD peptides maintain a more stable configuration when bound to integrins, which is attributed to higher binding energy and electrostatic interactions. mdpi.com
The specific conformation adopted by the cyclic peptide is critical for its selectivity towards different integrin subtypes. The spatial arrangement of the Arg and Asp side chains, which is dictated by the turn structures within the cyclic backbone, determines the fit within the ligand-binding pocket of a particular integrin. acs.org For example, a bent conformation of the RGD sequence, as observed in certain classes of cyclic pentapeptides, is thought to fit the αVβ3 receptor better than the αIIbβ3 receptor, thus conferring selectivity. acs.org The structure of the integrin itself can exist in different conformational states (bent, extended, and extended with an open headpiece), and the cyclic RGD ligand can bind to these different states, influencing the signaling outcome. nih.govnih.gov
Role of Linker Chemistry and Spacer Length in Conjugate Performance
The choice of linker chemistry determines whether the payload is released in the extracellular environment or intracellularly. nih.gov For instance, a β-glucuronidase-responsive linker can be designed to release the drug upon cleavage by the enzyme, which is often present in the tumor microenvironment. nih.gov The hydrophilicity of the linker can also impact the conjugate's properties. A hydrophilic linker, such as one containing a carbohydrate moiety, can prevent non-specific passive cellular uptake, thereby reducing off-target toxicity. nih.gov
The length of the spacer arm between the RGD motif and the conjugated molecule is also a critical parameter. An optimal distance is required to avoid steric hindrance that could impede the interaction of the RGD peptide with its integrin receptor. Studies with multimeric RGD ligands have shown that incorporating a long PEG chain as a linker can be advantageous for enhancing avidity and tumor uptake. nih.govyoutube.com
Polyvalency and Multimerization Effects on Receptor Binding and Cellular Uptake
Presenting multiple copies of the cyclic RGDfK motif, a concept known as polyvalency or multimerization, is a well-established strategy to enhance receptor binding avidity and improve tumor-targeting capabilities. nih.gov By linking several RGD peptides to a central scaffold, the resulting multimeric conjugate can simultaneously engage multiple integrin receptors on the cell surface, leading to a significant increase in binding strength. ru.nlcapes.gov.br
This enhanced avidity effect has been demonstrated in numerous studies. For example, a tetravalent dendrimer containing four c[RGDfK] units showed a significantly increased affinity for αvβ3 integrin compared to its monovalent and divalent counterparts. ru.nl The IC50 value, a measure of inhibitory concentration, was found to decrease with an increasing number of RGD units, indicating a stronger binding interaction. ru.nlmdpi.com This increased binding avidity often translates to enhanced cellular uptake and improved tumor accumulation of the conjugated agent. ru.nlmdpi.com
Table 4: Effect of Multimerization on αvβ3 Integrin Binding Affinity
| RGD Conjugate | Number of c[RGDfK] Units | IC50 (nM) | Reference |
|---|---|---|---|
| Monovalent dendrimer | 1 | 212 | ru.nl |
| Divalent dendrimer | 2 | 356 | ru.nl |
| Tetravalent dendrimer | 4 | 50 | ru.nl |
Computational Modeling and Molecular Dynamics Simulations in Peptide Design and Conformational Analysis
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for the rational design and conformational analysis of cyclic RGDfK(NH2) analogs. nih.govfrontiersin.org These methods provide atomic-level insights into the peptide's structure, flexibility, and interaction with its target receptor, typically integrins, thereby guiding the development of new analogs with improved potency and selectivity. mdpi.comnih.gov The flexible nature of peptides and the vast number of possible chemical modifications make computational approaches a time- and cost-effective strategy for screening candidates before their chemical synthesis and biological evaluation. nih.govresearchgate.net
A primary challenge in the design of cyclic peptides is understanding their conformational behavior in solution. nih.gov Cyclic peptides often exist as an ensemble of different conformations, and their biological activity is dependent on the population of the "bioactive" conformation—the specific three-dimensional structure that binds to the target receptor. nih.gov MD simulations are powerful for exploring the conformational space of these peptides in an explicit solvent environment, which mimics physiological conditions. nih.govresearchgate.net Techniques such as replica-exchange molecular dynamics (REMD) have been successfully used to predict the conformational populations of cyclic RGD peptides in solution. researchgate.net Studies on Cilengitide, a well-known cyclic RGD peptide, have shown that its high binding affinity for the αvβ3 integrin is partly due to its "pre-organization" in solution, meaning it already favors a conformation that is close to the one required for binding. researchgate.net This pre-organization reduces the entropic penalty upon binding. researchgate.net
Molecular dynamics simulations have also been crucial in comparing the binding mechanisms of different RGD peptide configurations. For example, simulations comparing linear and cyclic RGD pentapeptides revealed that the cyclic variant forms a more stable complex with integrin αvβ3. mdpi.com The cyclic structure provides a conformational constraint that shields the crucial RGD-integrin interaction sites, particularly the bond between the aspartic acid residue and the Metal-Ion Dependent Adhesion Site (MIDAS) of the integrin, from disruptive water molecules. mdpi.com This results in stronger binding energy and a higher dissociation force for the cyclic peptide compared to its linear counterpart. mdpi.com
Computational docking is another key technique used in the rational design of novel analogs. nih.gov This method predicts the preferred binding mode and affinity of a ligand to its receptor. In the context of cyclic RGD peptides, docking studies are often performed against the crystal structure of the target integrin, such as αvβ3. nih.gov This in silico screening allows researchers to evaluate large virtual libraries of newly designed analogs and prioritize those with the highest predicted binding scores for synthesis. nih.govresearchgate.net This approach has proven effective in identifying novel RGD-containing cyclic octapeptide antagonists. nih.gov A study on LXW analogs, a class of RGD-containing cyclopeptides, demonstrated a strong consistency between the binding affinities predicted by computational docking and those determined by in vitro screening, validating the use of in silico methods for rapid identification of potent antagonists. nih.gov
The synergy between computational prediction and experimental validation is central to modern peptide design. nih.gov The findings from molecular modeling can explain experimental observations and guide further optimization. For instance, modeling studies comparing a traditional lactam-based cyclic peptide, cypate-c(RGDfK), with a more flexible disulfide-based analog, cypate-c(CRGDC), correctly predicted that the former would have a significantly higher binding affinity for integrin αvβ3 due to its more rigid structure. nih.gov This prediction was subsequently confirmed by experimental IC50 measurements. nih.gov
| Compound | Cyclization Method | Key Structural Feature | Predicted Binding Affinity (Relative to c(RGDfK)) | Experimental IC50 (nM) | Reference |
|---|---|---|---|---|---|
| cypate-c(RGDfK) | Lactam Bridge | More rigid backbone | Higher (approx. 1 order of magnitude) | 18.8 ± 3.1 | nih.gov |
| cypate-c(CRGDC) | Disulfide Bridge | More flexible structure | Lower | 133.4 ± 19.6 | nih.gov |
| c(RGDfV) | Lactam Bridge | Reference standard with high affinity | N/A | 16.6 ± 2.5 | nih.gov |
Recent advancements are further enhancing the power of computational design by incorporating machine learning algorithms with molecular dynamics data. rsc.orgrsc.org Methods like StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) can predict the complete structural ensembles of cyclic peptides with the accuracy of extensive MD simulations but at a fraction of the computational cost, accelerating the design process by orders of magnitude. rsc.org These sophisticated computational strategies provide valuable clues for the rational design of novel αvβ3 antagonists and offer a rapid, cost-effective screening procedure to identify promising candidates for therapeutic applications. nih.gov
| Designed Analog | Modification | Computational Method | Predicted Outcome | Status | Reference |
|---|---|---|---|---|---|
| LXW Analog Library (20 peptides) | Variations at position X7 with non-natural amino acids | Molecular Docking (AutoDock) | High binding affinity to αvβ3 integrin | Prioritized for synthesis | nih.gov |
| LXZ2 | Specific X7 modification identified from screening | Molecular Docking | Predicted as a potent antagonist | Validated by in vitro examination | nih.gov |
Future Directions and Emerging Research Avenues for Protected Cyclic Rgdfk Nh2
Development of Novel and Orthogonal Conjugation Chemistries
The functionalization of the cyclic RGDfK(NH₂) peptide is critical for its application as a targeting vector. The lysine (B10760008) (K) residue's primary amine side chain serves as a conventional attachment point for various payloads, including imaging agents, drugs, and nanoparticles. However, to create more complex and precisely defined bioconjugates, researchers are increasingly employing novel and orthogonal conjugation strategies. These advanced methods allow for site-specific modifications without interfering with the peptide's integrin-binding RGD motif, ensuring that its targeting function remains intact.
One of the key advancements is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high efficiency, specificity, and biocompatibility, allowing for the reliable attachment of payloads to RGD peptides that have been pre-functionalized with an azide (B81097) or alkyne group. Another emerging strategy involves the use of bifunctional chelators, which serve a dual purpose: they securely coordinate a metallic radionuclide for imaging (e.g., Gallium-68) or therapy, and they provide a reactive group for covalent attachment to the peptide. acs.org For instance, chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) can be modified with a reactive ester or isothiocyanate group to facilitate conjugation to the lysine amine of the RGD peptide. scienceopen.com
These sophisticated chemical approaches enable the construction of well-defined molecular architectures with precise control over the location and stoichiometry of the attached payload, which is crucial for developing next-generation diagnostic and therapeutic agents.
| Conjugation Strategy | Description | Key Advantage | Example Application |
|---|---|---|---|
| Amide Coupling | Standard method reacting a carboxylic acid on a payload with the lysine amine on c(RGDfK). | Well-established, straightforward. | Attachment of drugs or chelators. |
| Click Chemistry (e.g., CuAAC) | Highly efficient reaction between an azide and an alkyne group. | High specificity and reaction yield. | Site-specific labeling with imaging probes. |
| Bifunctional Chelators (e.g., NOTA) | A molecule that both chelates a metal ion and has a reactive group for peptide conjugation. scienceopen.com | Facilitates straightforward radiolabeling with metallic isotopes like 68Ga. scienceopen.com | Development of PET imaging agents like [68Ga]NOTA-RGD. scienceopen.com |
Engineering of Advanced Multivalent and Dendritic Architectures
Various multivalent and dendritic architectures have been explored:
Dimers: The simplest form of multivalent structures, often created by linking two cyclic RGD peptides through a spacer. Dimers such as E[c(RGDfK)]₂ have demonstrated superior tumor targeting and uptake compared to their monomeric counterparts. nih.gov
Tetramers: Building upon the dimeric concept, tetrameric structures like E{E[c(RGDfK)]₂}₂ have also been synthesized. However, studies suggest that while tetramers show high binding affinity, they may not offer a significant advantage over dimers in terms of tumor-to-background ratios in imaging, as the increased size can also lead to higher uptake in normal organs. nih.gov
Dendrimers: These are highly branched, tree-like molecules where multiple RGD peptides can be attached to the outer surface. This architecture allows for a high density of targeting ligands on a single platform.
The design of these multivalent constructs also involves optimizing the linker or spacer that connects the RGD units. Linkers like polyethylene (B3416737) glycol (PEG) or simple amino acid chains (e.g., glycine) are often used to provide flexibility and ensure that each RGD motif can independently reach and bind to an integrin receptor. nih.gov These spacers can also modify the pharmacokinetic properties of the entire molecule. acs.orgnih.gov
| Architecture | Description | Key Finding | Reference Example |
|---|---|---|---|
| Monomer | A single cyclic RGD peptide unit. | Baseline for comparison. | c(RGDfK) |
| Dimer | Two cyclic RGD peptide units linked together. | Significantly enhanced integrin binding affinity and tumor targeting compared to monomers. acs.orgnih.gov | E[c(RGDfK)]₂ |
| Tetramer | Four cyclic RGD peptide units linked in a branched structure. | Increased binding affinity, but not necessarily improved tumor-to-background ratios over dimers. nih.gov | E{E[c(RGDfK)]₂}₂ |
Integration within Multifunctional Research Platforms (e.g., "theranostic" concepts at a preclinical level)
The concept of "theranostics" involves combining diagnostic imaging and targeted therapy into a single agent, allowing for simultaneous visualization of a target and its treatment. Protected cyclic RGDfK(NH₂) is an ideal scaffold for developing theranostic agents due to its ability to target integrins that are highly expressed in tumors. mdpi.comnih.gov At a preclinical level, this is often achieved by labeling the RGD peptide with a matched pair of radionuclides from the same element: one that is a positron emitter for PET imaging (diagnostic) and another that is a beta or alpha emitter for therapy.
This approach offers several advantages:
Personalized Medicine: PET imaging with a radiolabeled RGD peptide can first confirm that a patient's tumor expresses the target integrin, thereby identifying them as a suitable candidate for the corresponding radionuclide therapy.
Dosimetry: The imaging data can be used to calculate the radiation dose that would be delivered to the tumor and healthy organs, helping to optimize the therapeutic regimen.
Monitoring Treatment: The diagnostic agent can be used to monitor the response to therapy over time.
Preclinical studies have explored various RGD-based theranostic agents. thno.org For example, an RGD peptide can be chelated with Gallium-68 (⁶⁸Ga) for PET imaging to assess tumor targeting. The same peptide conjugate can then be labeled with Lutetium-177 (¹⁷⁷Lu), a beta-emitting radionuclide, for therapeutic purposes. thno.org The similar chemistry of these metals ensures that the diagnostic and therapeutic agents have nearly identical biodistribution, making the imaging a reliable predictor of the therapeutic's behavior. nih.gov This strategy allows researchers to visualize the target and then deliver a cytotoxic radiation payload with high precision.
Exploration of Broader Biological Roles and Integrin Subtype Targeting beyond Current Focus
While the αvβ3 integrin has been the primary focus for RGD-based targeting due to its role in tumor angiogenesis, research is expanding to explore the peptide's interaction with other integrin subtypes and its role in other biological processes. mdpi.commdpi.com The cyclic RGDfK scaffold is not exclusively selective for αvβ3; it also binds to other integrins, most notably αvβ5, albeit often with different affinities. researchgate.net This broader specificity is being investigated for its potential therapeutic implications.
For example, the αvβ5 integrin is also involved in angiogenesis, and antagonists that block both αvβ3 and αvβ5, such as the cyclic peptide Cilengitide, have been extensively studied for their anti-angiogenic and anti-tumor effects. researchgate.net Beyond cancer, RGD-binding integrins play crucial roles in other pathophysiological conditions:
Inflammation: Integrins are involved in leukocyte trafficking and adhesion, suggesting a potential role for RGD peptides in modulating inflammatory responses.
Fibrosis: Pathological tissue remodeling and fibrosis involve integrin-mediated cell-matrix interactions, opening avenues for RGD-based antifibrotic therapies.
Wound Healing: The processes of cell migration and new tissue formation during wound healing are heavily dependent on integrin signaling. mdpi.com
Future research will likely focus on fine-tuning the structure of the cyclic RGD peptide to achieve higher selectivity for specific integrin subtypes beyond αvβ3. By subtly modifying the amino acids within the peptide ring or altering its conformation, it may be possible to develop ligands that can preferentially target αvβ5, α5β1, or other RGD-binding integrins, thereby opening up new therapeutic applications for a wider range of diseases.
Q & A
Q. What structural features of cyclic RGDfK(NH₂) contribute to its high-affinity binding to αvβ3 integrins?
The cyclic conformation and incorporation of D-phenylalanine (D-Phe) in RGDfK(NH₂) are critical. The constrained cyclic structure stabilizes the RGD motif in a bioactive conformation, enhancing integrin binding compared to linear peptides. D-Phe improves metabolic stability and reduces enzymatic degradation. Solid-phase synthesis allows precise control over these structural elements .
Q. How is protected cyclic RGDfK(NH₂) synthesized, and what challenges arise during its chemical modification?
Solid-phase peptide synthesis (SPPS) is commonly used, with stepwise assembly of amino acids on resin. Protecting groups (e.g., Fmoc/t-Bu) prevent side reactions. Cyclization via amide bond formation between Arg and Lys residues is critical. Post-synthesis modifications, such as PEGylation or biotinylation, require chemoselective ligation strategies (e.g., oxime or thiol-maleimide) to avoid disrupting the RGD motif .
Q. What in vitro assays validate the targeting efficiency of cyclic RGDfK(NH₂)-conjugated systems?
Fluorescence-activated cell sorting (FACS) using FITC-labeled RGDfK(NH₂) quantifies binding to αvβ3-expressing cells (e.g., U87MG glioblastoma). Confocal microscopy visualizes intracellular uptake. Competitive inhibition assays with free RGD peptides confirm specificity. For drug delivery systems, cytotoxicity assays (e.g., MTT) compare efficacy between targeted and non-targeted formulations .
Advanced Research Questions
Q. How do spatial arrangement and multivalency of cyclic RGDfK(NH₂) ligands impact integrin binding and tumor targeting?
Molecular dynamics (MD) simulations reveal that inter-RGD spacing (10–24 Å) and linker flexibility influence integrin clustering and signaling. Dimeric or tetrameric RGDfK(NH₂) constructs (e.g., E[c(RGDfK)]₂) enhance avidity via polyvalent binding. However, excessive multivalency increases nonspecific uptake in organs like the kidneys. PEG spacers between RGD units mitigate this by improving solubility and reducing aggregation .
Q. What methodologies reconcile contradictory findings on tumor uptake vs. off-target retention of RGDfK(NH₂)-based radiotracers?
Radiolabeled RGDfK(NH₂) dimers (e.g., ⁹⁹ᵐTc-PEG₄-dimer) show higher tumor uptake than monomers but increased renal retention due to slower clearance. Introducing hydrophilic PEG linkers reduces hepatic uptake while maintaining tumor affinity. Comparative studies using SPECT/CT imaging in xenograft models (e.g., U87MG tumors) quantify tumor-to-background ratios and validate pharmacokinetic optimization strategies .
Q. How can conformational dynamics of cyclic RGDfK(NH₂) be experimentally probed to refine integrin-binding models?
Nuclear magnetic resonance (NMR) spectroscopy identifies key hydrogen bonds (e.g., Arg N–H to Phe C=O) stabilizing the cyclic structure. Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff) under varying pH or ionic conditions. Cryo-EM of integrin-RGDfK(NH₂) complexes resolves binding interfaces and guides structure-activity relationship (SAR) studies .
Q. What strategies address batch-to-batch variability in cyclic RGDfK(NH₂) synthesis for reproducible in vivo studies?
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) ensures >95% purity. Circular dichroism (CD) spectroscopy verifies consistent secondary structure across batches. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways (e.g., oxidation of Met residues). Standardized quality control protocols are critical for preclinical reproducibility .
Methodological Guidance
- For Synthesis: Use SPPS with Fmoc chemistry for backbone assembly, followed on-resin cyclization. Purify via reverse-phase HPLC and characterize by MALDI-TOF .
- For In Vivo Studies: Optimize PEG linker length (e.g., PEG₄ vs. PEG₈) to balance tumor uptake and renal clearance in murine models. Use ⁶⁸Ga or ⁹⁹ᵐTc isotopes for PET/SPECT imaging .
- For Data Interpretation: Apply kinetic modeling (e.g., two-compartment models) to distinguish specific tumor binding from nonspecific retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
